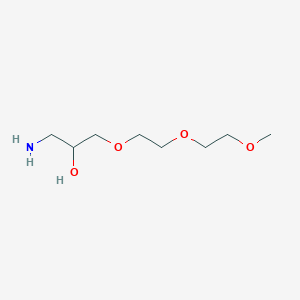

1-Amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol” is an organic compound with the CAS Number: 875230-67-4 . It has a molecular weight of 193.24 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H19NO4/c1-11-2-3-12-4-5-13-7-8(10)6-9/h8,10H,2-7,9H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . It has a refractive index of n/D 1.441 . The density of the compound is 0.987 g/mL .Wissenschaftliche Forschungsanwendungen

Cardioselective Beta-Adrenoceptor Blocking Agents

Research by Rzeszotarski et al. (1983) and Rzeszotarski et al. (1979) investigated compounds including 1-amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol derivatives for their cardioselective properties. These studies focused on their apparent dissociation constants and affinity to beta-adrenoceptors, which is significant in the development of cardiovascular medications (Rzeszotarski et al., 1983); (Rzeszotarski et al., 1979).

Crystal Structure and Alkylating Activity

Budzisz et al. (2005) investigated the crystal structure, protolytic properties, and alkylating activity of a compound similar to this compound. Their research provides insights into the molecular structure and reactivity, which is essential for understanding the compound's potential in various chemical reactions (Budzisz et al., 2005).

Synthesis of α-Amino Acids

Miyabe et al. (2000) explored the synthesis of α-amino acids using a method involving alkyl radicals and oxime ether, a process relevant to the synthesis of compounds like this compound. Such research is crucial for the development of new synthetic methods in organic chemistry (Miyabe et al., 2000).

Schiff Base Derivatives

Khalid et al. (2018) focused on synthesizing and studying Schiff base derivatives of compounds similar to this compound. These derivatives were analyzed for their crystal structures and spectroscopic properties, offering valuable information for applications in material science and molecular engineering (Khalid et al., 2018).

Pharmacokinetics and Beta-Adrenolytic Activity

Walczak (2014) developed a method for the simultaneous determination of new aminopropan-2-ol derivatives with β-adrenolytic activity, which is vital for understanding the pharmacokinetics and therapeutic potential of such compounds (Walczak, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Wirkmechanismus

Target of Action

It’s known that this compound is used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) .

Mode of Action

Instead, it enables the selective delivery of the active drug to the desired cells (in the case of ADCs) or the targeted degradation of specific proteins (in the case of PROTACs) .

Biochemical Pathways

The adcs or protacs it helps to form can have significant impacts on various biochemical pathways, depending on the specific active drug or target protein involved .

Pharmacokinetics

The ADME properties of the resulting ADCs or PROTACs would depend on the specific structures and properties of the active drug, the targeting antibody or ligand, and the linker itself .

Result of Action

The molecular and cellular effects of 1-Amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol are primarily determined by the active drug in the ADC or the target protein in the PROTAC .

Action Environment

The action, efficacy, and stability of this compound, as part of an ADC or PROTAC, can be influenced by various environmental factors. These may include the physiological conditions in the body (such as pH and temperature), the presence of specific enzymes or transporters, and the characteristics of the target cells or tissues .

Eigenschaften

IUPAC Name |

1-amino-3-[2-(2-methoxyethoxy)ethoxy]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO4/c1-11-2-3-12-4-5-13-7-8(10)6-9/h8,10H,2-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRPESPLEZFBKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCC(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875230-67-4 |

Source

|

| Record name | 1-amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride](/img/structure/B2841046.png)

![2-(2-methoxyphenoxy)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide](/img/structure/B2841050.png)

![1-(3-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2841054.png)

![1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2841058.png)

![5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2841059.png)

![2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B2841060.png)

![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2841061.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2841062.png)

![2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B2841063.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2841065.png)

![[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2841067.png)